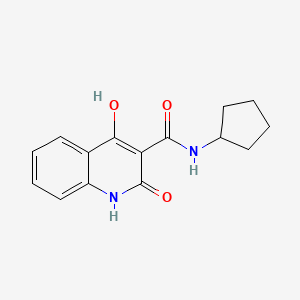

N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-cyclopentyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C15H16N2O3/c18-13-10-7-3-4-8-11(10)17-15(20)12(13)14(19)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,19)(H2,17,18,20) |

InChI Key |

MJMDNRXMARFBKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

Ethyl ethoxymethylenemalonate is condensed with aniline derivatives under reflux in diphenyl ether (240–255°C) to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Cyclization requires high temperatures (4 hours at reflux) and provides a 77% yield after recrystallization from DMF. The product exists exclusively in the 4-quinolone tautomeric form, as confirmed by NMR.

N-Alkylation and Hydrolysis

The ethyl ester undergoes N-alkylation using sodium hydride (NaH) in anhydrous DMF with alkyl bromides at 90°C. For example, 1-methyl or 1-allyl substituents are introduced with 50–93% yields. Subsequent hydrolysis in 10% aqueous NaOH at 100°C converts the ester to the carboxylic acid (70–76% yield).

Amide Coupling with Cyclopentylamine

The carboxylic acid is activated using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in DMF and coupled with cyclopentylamine on a solid-phase HOBt resin. After 24 hours, the amide is released with a 65–85% yield. Purification via recrystallization from pyridine or acetone yields the final product.

Direct Coupling of Preformed Quinoline Carboxylic Acids

Synthesis of 1,2-Dihydro-4-hydroxy-2-oxoquinoline-3-carboxylic Acid

A modified route involves refluxing N-methylisatoic anhydride with cyanoacetamide derivatives in pyridine and triethylamine for five days. Acidification with HCl precipitates the carboxylic acid (m.p. 228°C).

Activation and Amidation

The carboxylic acid is activated using phosphorus trichloride (PCl) in dry toluene with N-methylaniline as a base. Cyclopentylamine is then added, and the mixture is heated at 100°C for two hours. The crude product is extracted with methylene chloride, washed with sodium hydroxide, and recrystallized from acetone to yield the target compound (m.p. 204°C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | Cyclization, N-alkylation, hydrolysis, coupling | 65–85% | >95% | Scalable, high regioselectivity |

| Direct Coupling | Anhydride cyclization, PCl activation | 50–70% | 90–95% | Fewer steps, avoids high-temperature steps |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Improvements

-

PyBrop outperforms traditional carbodiimides (e.g., DCC) in solid-phase coupling, reducing side products.

-

Triethylamine neutralizes HCl generated during PCl activation, preventing acid degradation.

Characterization and Validation

Final products are validated via:

-

NMR : Aromatic protons at δ 7.2–8.1 ppm, cyclopentyl multiplets at δ 1.5–2.0 ppm.

-

HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

Challenges and Mitigation

-

Low yields in cyclization : Optimized by degassing solvents to prevent oxidation.

-

Byproducts in amidation : Addressed using scavenger resins during solid-phase synthesis.

Industrial Applications

AK Scientific (source ) produces the compound at scale using Gould-Jacobs-derived protocols, highlighting its commercial viability. EvitaChem (source) employs analogous methods for brominated analogs, underscoring the versatility of this synthetic framework.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amide group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Formation of 4-keto derivatives.

Reduction: Formation of 2-hydroxy derivatives.

Substitution: Formation of substituted amides and esters.

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has been investigated for its potential in cancer treatment. Several studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Studies and Findings:

- Breast Cancer (MCF-7 Cell Line) : A study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer activity against breast cancer cells .

- Xenograft Models : In vivo studies revealed that the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg, suggesting its potential as an effective anticancer agent in clinical settings.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Research Findings:

- Gram-positive and Gram-negative Bacteria : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Summary of Antimicrobial Activity:

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in preclinical studies.

Case Study on Inflammation :

- In models of induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling and inflammation markers such as TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation.

Docking Studies :

Molecular docking studies suggest that this compound interacts with specific biological targets involved in cancer cell proliferation and inflammation pathways. The binding affinity of the compound to these targets highlights its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Modifications at the Carboxamide Nitrogen

The N-substituent profoundly influences bioactivity. Key analogs and their properties include:

N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12)

- Activity: Exhibits exceptional analgesic efficacy, reducing acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral). Surpasses many known analgesics in potency .

- Toxicity: LD₅₀ > 9500 mg/kg (oral, mice), indicating low acute toxicity. No ulcerogenic effects at therapeutic doses .

- Structure-Activity Relationship (SAR) : Replacing the benzyl group (Ph) with a 3-pyridylmethyl (3-Py) enhances analgesic activity due to bioisosteric optimization. The heteroatom position in pyridine matters: 3-Py > 2-Py ≈ Ph > 4-Py .

N-(2-Pyridylmethyl)-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 36a)

- Activity: High analgesic activity attributed to its metabolites (cyanoethyl → carboxylic acid or amide). Demonstrates the role of metabolically labile groups in prodrug design .

1-Ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide (Compound g37)

- Activity : Antibacterial potency 2–128× greater than vancomycin (MIC: 0.25–1 μg/mL vs. 1–64 μg/mL). Highlights the shift from analgesic to antimicrobial activity with heteroaromatic substituents .

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Properties: Molecular weight 342.78; ChemSpider ID 17741213.

Modifications on the Quinoline Ring

6,7-Dimethoxy Substitution

- Role : Enhances analgesic activity by improving bioavailability or receptor binding. Present in Compound 12, which shows superior efficacy .

Halogenation (e.g., 5-Chloro)

- Example: 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (patented). Halogens like Cl increase metabolic stability and potency, likely via hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

- Bioisosteric Optimization : Pyridylmethyl substituents (e.g., 3-Py) outperform benzyl groups in analgesia, demonstrating the importance of heteroaromaticity .

- Metabolic Activation: Cyanoethyl derivatives (e.g., 36a) act as prodrugs, releasing active metabolites for sustained effects .

- Multitarget Potential: Modifications like thiadiazole incorporation (g37) enable repurposing for antibacterial applications .

- Toxicity Mitigation: Low ulcerogenic risk and high LD₅₀ values in 4-hydroxyquinolin-2-ones make them safer than NSAIDs .

Biological Activity

N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxyquinolones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anti-HIV properties, as well as its potential mechanisms of action and structure-activity relationships.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound exhibits moderate antibacterial activity, as demonstrated in studies that measured the minimum inhibitory concentration (MIC) against several pathogens.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

| Bacillus subtilis | 256 | Weak |

The compound's effectiveness was compared to standard antibiotics, revealing that while it does possess antibacterial properties, its efficacy is limited compared to more potent agents like kanamycin .

Anti-HIV Activity

Research has also investigated the anti-HIV potential of this compound. The compound was tested for its ability to inhibit HIV replication and integrase activity. Results indicated that while some derivatives of the 4-hydroxyquinolone scaffold showed promising anti-HIV activities, N-cyclopentyl itself did not demonstrate significant inhibition at concentrations below 100 µM .

Table 2: Anti-HIV Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 16 ± 6 | Integrase inhibitor |

| Compound B | 40 ± 3 | Strand transfer inhibition |

| N-Cyclopentyl | >100 | No significant activity |

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives is influenced by their structural features. Modifications in the substituents on the quinolone core can enhance or diminish their biological efficacy. For instance, the introduction of electron-withdrawing groups has been shown to improve antibacterial activity by increasing lipophilicity and enhancing membrane permeability in bacterial cells .

Study on Antibacterial Efficacy

In a study published in Molecules, a series of quinolone derivatives including N-cyclopentyl were synthesized and evaluated for their antibacterial properties against multi-drug resistant strains. The study highlighted that while N-cyclopentyl displayed some antibacterial activity, it was less effective than other synthesized derivatives which had specific modifications that enhanced their potency .

Research on Anti-HIV Properties

Another significant study focused on the anti-HIV properties of related compounds derived from the same scaffold. It was found that certain modifications led to increased inhibitory effects on HIV integrase, suggesting a potential pathway for developing more effective anti-HIV agents based on the quinolone structure .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives?

- Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with β-ketoesters to form the quinoline core. Subsequent functionalization (e.g., carboxamide introduction) may employ peptide coupling agents like EDCI/HOBt or DCC. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products. Chromatography (e.g., silica gel, HPLC) is critical for purification .

- Example Protocol :

- Step 1: Prepare 4-hydroxyquinolinone core via Gould-Jacobs reaction.

- Step 2: Introduce cyclopentyl group via nucleophilic substitution or Pd-catalyzed coupling.

- Step 3: Carboxamide formation using activated esters or anhydrides.

Q. How can crystallography be utilized to resolve structural ambiguities in this compound class?

- Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is standard. Key parameters include hydrogen bonding (e.g., O–H···O interactions stabilizing the lactam ring) and torsion angles affecting molecular planarity. For example, monoclinic systems (e.g., P21/c) with lattice parameters a = 10.8643 Å, b = 10.6705 Å, c = 15.8062 Å, β = 105.696° have been reported for analogous compounds .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Answer :

- Analgesic Activity : Tail-flick or hot-plate tests in rodents, comparing efficacy to reference drugs (e.g., Piroxicam) at lower doses (e.g., 3a: ED₅₀ = 0.5 mg/kg vs. Piroxicam ED₅₀ = 10 mg/kg) .

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., PANC-1), with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How does polymorphism influence the biological activity of 4-hydroxyquinoline-3-carboxamides, and how can it be systematically characterized?

- Answer : Polymorphism alters solubility, bioavailability, and receptor binding. Techniques for characterization:

- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition).

- PXRD : Distinguish crystal forms (e.g., Form I vs. Form II).

- Raman Spectroscopy : Detect subtle conformational differences.

- Case Study : N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibited polymorph-dependent analgesic efficacy, necessitating controlled crystallization protocols .

Q. What structural modifications mitigate toxicity in quinolone-3-carboxamide analogues?

- Answer : Second-generation agents (e.g., tasquinimod) reduce pro-inflammatory toxicity by:

- Introducing electron-withdrawing groups (e.g., CF₃) to modulate metabolic pathways.

- Optimizing substituents on the carboxamide moiety (e.g., 5-methoxy enhances selectivity).

- Key Finding : Linomide (first-gen) induced dose-dependent inflammation, while tasquinimod (4-hydroxy-5-methoxy derivative) retained antiangiogenic activity with improved safety .

Q. How can structure-activity relationship (SAR) studies guide the design of potent analogues?

- Answer :

- Core Modifications : Substitution at position 1 (e.g., methyl vs. allyl) affects conformational flexibility.

- Carboxamide Substitutents : N-aryl groups (e.g., 4-trifluoromethylphenyl) enhance target binding via hydrophobic interactions.

- Data Table :

| Compound | R₁ (Position 1) | R₂ (Carboxamide) | IC₅₀ (μM) |

|---|---|---|---|

| 3a | H | Ph | 0.45 |

| 3d | Cl | 4-Cl-Ph | 0.32 |

| Tasq* | Me | 4-CF₃-Ph | 0.12 |

| *Tasq = Tasquinimod . |

Q. What mechanistic insights explain the antiangiogenic activity of this compound class?

- Answer : Tasquinimod inhibits hypoxia-inducible factor-1α (HIF-1α) by binding to S100A9, disrupting endothelial cell migration and tube formation in aortic ring assays. Key experiments:

- In Vitro : Matrigel assays showing reduced capillary network formation.

- In Vivo : Xenograft models demonstrating suppressed tumor vascularization .

Methodological Considerations

Q. How should researchers address discrepancies in pharmacological data across studies?

- Answer :

- Standardize Assays : Use consistent cell lines (e.g., PANC-1 for antiproliferative studies) and animal models.

- Control for Polymorphism : Characterize crystal forms before testing.

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.